molecular formula C21H25ClN2O3 B10971935 3-{[4-(3-Chlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

3-{[4-(3-Chlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

Cat. No.: B10971935
M. Wt: 388.9 g/mol
InChI Key: KHYKJAGXWMEGEX-UHFFFAOYSA-N
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Description

3-{[4-(3-Chlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bicyclo[2.2.2]octene core, which is a rigid and stable structure, making it an attractive scaffold for drug design and other applications. The presence of a piperazine ring and a chlorobenzyl group further enhances its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3-Chlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the bicyclo[2.2.2]octene core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the piperazine ring: This step often involves nucleophilic substitution reactions where a piperazine derivative is introduced.

    Attachment of the chlorobenzyl group: This can be done through a Friedel-Crafts alkylation reaction.

    Final coupling and functionalization: The final step involves coupling the intermediate compounds and introducing the carboxylic acid group through various organic reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3-Chlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{[4-(3-Chlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-{[4-(3-Chlorobenzyl)piperazin-1-yl]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid involves its interaction with specific molecular targets within biological systems. The piperazine ring and chlorobenzyl group are key functional groups that enable the compound to bind to receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of signaling pathways involved in disease processes.

Properties

Molecular Formula

C21H25ClN2O3

Molecular Weight

388.9 g/mol

IUPAC Name

3-[4-[(3-chlorophenyl)methyl]piperazine-1-carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid

InChI

InChI=1S/C21H25ClN2O3/c22-17-3-1-2-14(12-17)13-23-8-10-24(11-9-23)20(25)18-15-4-6-16(7-5-15)19(18)21(26)27/h1-4,6,12,15-16,18-19H,5,7-11,13H2,(H,26,27)

InChI Key

KHYKJAGXWMEGEX-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C(C2C(=O)O)C(=O)N3CCN(CC3)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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